![molecular formula C18H18ClNO3 B2784641 2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate CAS No. 1242006-83-2](/img/structure/B2784641.png)
2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate
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Description
The compound “2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate” is an organic compound. It contains an ethylbenzyl group, an amino group, an oxoethyl group, and a chlorobenzoate group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the functional groups present. The presence of the amino and oxoethyl groups could potentially allow for hydrogen bonding, which could influence the compound’s structure and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the amino group could potentially participate in acid-base reactions, while the chlorobenzoate group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the chlorobenzoate group could potentially increase the compound’s polarity and influence its solubility .Scientific Research Applications
Improved Anchoring Methods for Amino Acids to Resins
An improved method for anchoring Fmoc-amino acids to 4-alkoxybenzyl alcohol polystyrene via esterification using 2,6-dichlorobenzoyl chloride has been described. This method avoids racemization and dipeptide formation, suggesting potential in peptide synthesis technologies (Sieber, 1987).
Synthesis and Characterization of Metal Complexes
Research on Schiff base ligands bearing organic acid moiety and their metal complexes highlights the synthesis, characterization, and antimicrobial activity of such compounds. These findings suggest that similar structures, including potentially "2-((4-Ethylbenzyl)amino)-2-oxoethyl 2-chlorobenzoate," could be explored for their application in creating antimicrobial agents (El-Wahab, 2007).
Dynamic Kinetic Resolution in Synthesis
A novel dynamic kinetic resolution accompanied by intramolecular transesterification for the asymmetric synthesis of 4-hydroxymethyl-2-oxazolidinone from serinol derivatives offers insights into the potential use of related compounds in stereo-selective synthesis processes (Sugiyama et al., 2003).
Magnetic Nanocomposite Beads for Molecular Separation
The development of highly magnetizable chloromethylated polystyrene-based nanocomposite beads for the selective molecular separation of 4-aminobenzoic acid showcases potential applications in environmental and biological molecular separation processes. This suggests the possibility of using related compounds in the creation of selective separation mediums (Costa et al., 2019).
Synthesis of Heterocyclic Compounds
The waste-free synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling highlights a method for creating complex organic structures, potentially including "this compound," for various applications in organic and medicinal chemistry (Shimizu et al., 2009).
properties
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-2-13-7-9-14(10-8-13)11-20-17(21)12-23-18(22)15-5-3-4-6-16(15)19/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVQPAYPNGXUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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